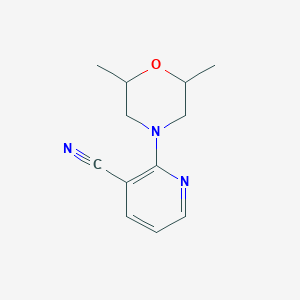

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile

Overview

Description

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile, also known as DM-nitrophen or DMNP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various studies, including drug discovery, neurobiology, and cancer research.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is still not fully understood. However, studies have shown that 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile exerts its effects through the inhibition of various enzymes, including acetylcholinesterase and monoamine oxidase. 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to interact with cellular membranes, leading to changes in membrane fluidity and permeability.

Biochemical and Physiological Effects

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile inhibits the activity of acetylcholinesterase and monoamine oxidase, leading to increased levels of acetylcholine and monoamines in the synaptic cleft. This can lead to improved cognitive function and mood regulation. Moreover, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and has a high purity, making it a cost-effective compound for large-scale production. Secondly, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has a unique chemical structure that makes it a promising candidate for various studies, including drug discovery, neurobiology, and cancer research. However, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile also has some limitations. Firstly, its mechanism of action is still not fully understood, making it difficult to optimize its use in certain studies. Secondly, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has not been extensively studied in vivo, limiting its potential applications in clinical research.

Future Directions

There are several future directions for 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile research. Firstly, further studies are needed to elucidate the mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile, particularly in vivo. Secondly, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has shown potential as a fluorescent probe for imaging studies, and further research is needed to optimize its use in this field. Moreover, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has shown anti-cancer activity, and further studies are needed to explore its potential as a cancer therapy. Additionally, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to have neuroprotective effects, and further studies are needed to explore its potential in the treatment of neurological disorders. Finally, the synthesis of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile can be optimized to obtain higher yields and purity, making it a more cost-effective compound for large-scale production.

Conclusion

In conclusion, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is a promising compound for scientific research, with potential applications in drug discovery, neurobiology, and cancer research. The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is relatively simple and cost-effective, and its unique chemical structure makes it a promising candidate for various studies. Further research is needed to fully elucidate the mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile and explore its potential in various scientific research fields.

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has shown potential in various scientific research fields. In drug discovery, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the pathogenesis of various neurological disorders, including Alzheimer's disease and Parkinson's disease. 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has also shown anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been used as a fluorescent probe for imaging studies, allowing researchers to visualize cellular processes in real-time.

properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-11(6-13)4-3-5-14-12/h3-5,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOOREKBBDZUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)

![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)

![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)

![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)

![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)

![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)

![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)